(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
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Overview
Description
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is an intriguing chemical compound notable for its structural complexity and potential applications in various scientific fields. This compound combines several functional groups, including pyrrolyl, benzoyl, piperazinyl, and cyclopropyl moieties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone involves multiple steps. A common method might start with the preparation of 1H-pyrrole, followed by its reaction with benzoyl chloride to form 4-(1H-pyrrol-1-yl)benzoyl. This intermediate could then be reacted with piperazine to yield 4-(4-(1H-pyrrol-1-yl)benzoyl)piperazine. Subsequently, the addition of 2-phenylcyclopropylmethanone completes the synthesis. Each step typically requires specific solvents, catalysts, and controlled reaction conditions, like temperature and pH.
Industrial Production Methods:
Industrial-scale production often involves optimizing these synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors could be implemented. Additionally, scalable purification processes, such as chromatography or crystallization, ensure the compound's high purity required for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reactions might involve oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride (NaBH4).
Substitution: These reactions often use halogenating agents or nucleophiles under specific conditions like varying temperature and pH.
Major Products:
Depending on the reaction, the major products can vary:
Oxidation: May yield carbonyl derivatives.
Reduction: Typically results in alcohol or amine derivatives.
Substitution: Could produce various functionalized compounds depending on the nucleophiles used.
Scientific Research Applications
This compound has numerous applications across chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: May serve as a ligand in biochemical assays or as a part of molecular probes.
Medicine: Potentially used in drug development due to its interaction with specific biological pathways.
Industry: Could be used in the manufacturing of materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action for (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone typically involves interaction with biological targets like enzymes or receptors. The compound's unique structure allows it to bind with high specificity to these targets, modulating their activity. Molecular docking studies and in vitro assays help elucidate these interactions and pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, like analogs with varying substituents on the pyrrolyl, benzoyl, or cyclopropyl rings, (4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone stands out due to its specific combination of functional groups. Similar compounds might include:
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(2-phenylpropyl)methanone
(4-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-1-yl)(2-phenylcyclopropyl)methanone
This uniqueness contributes to its potential in various scientific applications, offering different reactivity and binding properties compared to its analogs.
Properties
IUPAC Name |
(2-phenylcyclopropyl)-[4-(4-pyrrol-1-ylbenzoyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24(20-8-10-21(11-9-20)26-12-4-5-13-26)27-14-16-28(17-15-27)25(30)23-18-22(23)19-6-2-1-3-7-19/h1-13,22-23H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMOSAYUULVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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